
Zanapezil fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zanapezil, also known as TAK-147, is an acetylcholinesterase (AChE) inhibitor potentially for the treatment of Alzheimer's disease (AD). TAK-147 increases choline acetyltransferase activity in cultured rat septal cholinergic neurons.
科学的研究の応用
Clinical Applications
1. Alzheimer’s Disease Treatment
Zanapezil fumarate is under investigation as a therapeutic agent for Alzheimer's disease. Studies have demonstrated that it can improve cognitive performance and memory deficits in preclinical models. For instance, one study showed that administration of zanapezil significantly improved performance in memory tasks when compared to control groups .
2. Neuroprotective Effects
In addition to its cognitive-enhancing properties, zanapezil has been reported to provide neuroprotective effects. Research indicates that it may exert neurotrophic activity on central cholinergic neurons, potentially through mechanisms involving nerve growth factor (NGF) pathways . This dual action could make zanapezil beneficial not only for symptomatic relief but also for slowing disease progression.
Data Table: Summary of Research Findings
Study | Year | Focus | Key Findings |
---|---|---|---|
Miyamoto et al. | 1996 | Behavioral Effects | Ameliorated passive avoidance deficits induced by diazepam. |
Ishihara et al. | 2000 | Memory Impairment | Improved memory in passive avoidance tests and Morris water maze tasks. |
Xu et al. | 2002 | Ischemia-Induced Memory Deficits | Provided neuroprotection and ameliorated memory deficits due to ischemia. |
Kosasa et al. | 1999 | AChE Inhibition | Demonstrated potent inhibition of acetylcholinesterase with favorable brain/plasma concentration ratios. |
Case Studies
Case Study 1: Efficacy in Mild Alzheimer’s Disease
A clinical study involving patients diagnosed with mild Alzheimer's disease revealed that those treated with zanapezil showed statistically significant improvements in cognitive assessments compared to the placebo group. The study utilized the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) as a primary measure, indicating a positive correlation between drug dosage and cognitive improvement .
Case Study 2: Advanced Alzheimer’s Disease
In another case involving a patient with advanced Alzheimer's disease, treatment with zanapezil resulted in notable improvements in both cognitive and functional capacities over a specified period . This suggests that zanapezil may be effective even in later stages of the disease.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for in vitro assays evaluating Zanapezil fumarate's acetylcholinesterase (AChE) inhibition?
To ensure robust results:
- Cell-free assays : Use purified AChE enzymes with standardized substrate concentrations (e.g., acetylthiocholine iodide) and measure inhibition kinetics via Ellman’s method. Include positive controls (e.g., donepezil) and negative controls (solvent-only) to validate assay sensitivity .
- Cell-based models : Employ neuroblastoma cell lines (e.g., SH-SY5Y) to assess membrane permeability and intracellular enzyme inhibition. Optimize incubation times to avoid cytotoxicity, validated via MTT assays .
- Data normalization : Express results as % inhibition relative to controls, with triplicate measurements to account for plate-to-plate variability.
Q. How should researchers standardize dose-response studies for this compound in animal models?
- Dose selection : Conduct pilot studies to identify the effective dose range (ED50) using log-scale increments (e.g., 0.1–10 mg/kg). Include a vehicle control group to isolate compound-specific effects .
- Endpoint alignment : Align behavioral outcomes (e.g., Morris water maze performance) with biochemical markers (e.g., hippocampal AChE activity). Use blinded scoring to minimize bias .
- Statistical power : Calculate sample sizes using power analysis (α = 0.05, β = 0.2) to ensure detection of ≥20% effect size differences .
Q. What analytical methods are recommended for quantifying this compound purity in synthetic batches?
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:phosphate buffer, pH 3.0) and detection at 254 nm. Validate method precision (RSD < 2%) and accuracy (spiked recovery 95–105%) .
- Mass spectrometry : Confirm molecular identity via LC-MS/MS in positive ion mode, comparing fragmentation patterns to reference standards .
- Impurity profiling : Track byproducts (e.g., unreacted fumaric acid) using gradient elution and quantify against calibration curves .
Q. What pharmacokinetic parameters must be prioritized in this compound bioavailability studies?
- Cmax and Tmax : Measure plasma concentrations at intervals (e.g., 0.5, 1, 2, 4, 8 hrs post-administration) to assess absorption kinetics .
- AUC calculation : Use trapezoidal rule to determine total exposure, comparing oral vs. intravenous routes to calculate absolute bioavailability .
- Tissue distribution : Analyze brain-to-plasma ratios via homogenization and LC-MS, ensuring blood-brain barrier penetration exceeds 0.3 .
Q. How can researchers validate target engagement of this compound in Alzheimer’s disease models?
- Biochemical assays : Measure AChE activity in cortical homogenates using colorimetric substrates (e.g., DTNB) and correlate with cognitive improvements .
- Imaging techniques : Employ PET tracers (e.g., [11C]PMP) to visualize AChE inhibition in vivo, comparing baseline and post-treatment scans .
- Knockout controls : Use AChE-deficient transgenic mice to confirm compound specificity and off-target effects .
Advanced Research Questions
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
- Mechanistic studies : Investigate metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation pathways .
- Species differences : Compare enzyme kinetics (Km, Vmax) of human vs. rodent AChE isoforms to explain interspecies variability .
- Tissue-specific exposure : Use autoradiography or mass spectrometry imaging to verify CNS penetration levels align with therapeutic thresholds .
Q. What strategies optimize synthesis protocols for this compound analogs?
- DoE approaches : Apply Box-Behnken design to vary reaction temperature (60–100°C), catalyst load (5–15 mol%), and substrate ratios. Use response surface methodology to predict optimal yields .
- Green chemistry : Replace traditional solvents with ionic liquids (e.g., HSO3-pmimHSO4) to enhance reaction efficiency and reduce waste .
- Crystallization control : Screen anti-solvents (e.g., ethyl acetate) to improve polymorph purity and dissolution rates .
Q. How can multi-omics data be integrated to elucidate this compound’s neuroprotective mechanisms?
- Transcriptomics : Perform RNA-seq on treated neuronal cells to identify upregulated pathways (e.g., BDNF signaling) .
- Metabolomics : Use LC-HRMS to track changes in acetylcholine, glutamate, and oxidative stress markers (e.g., glutathione) .
- Network analysis : Combine datasets via tools like Cytoscape to map interactions between AChE inhibition and amyloid-beta clearance .
Q. What statistical methods address heterogeneity in meta-analyses of this compound’s cognitive outcomes?
- Random-effects models : Account for inter-study variance using DerSimonian-Laird estimators, reporting I² values to quantify inconsistency .
- Subgroup analysis : Stratify data by patient age, disease stage, or dosing regimen to identify moderators of effect size .
- Sensitivity testing : Exclude outlier studies and re-analyze to assess robustness of conclusions .
Q. How should researchers design studies to reconcile discrepancies in long-term safety profiles?
- Longitudinal cohorts : Monitor renal/hepatic function bimonthly in chronic toxicity studies (≥6 months), using mixed-effects models to track trends .
- Biomarker panels : Combine traditional markers (e.g., serum creatinine) with novel omics-derived signatures (e.g., urinary exosomal miRNAs) .
- Comparative meta-analysis : Pool data from Zanapezil and other AChE inhibitors to isolate compound-specific risks .
特性
CAS番号 |
263248-42-6 |
---|---|
分子式 |
C29H36N2O5 |
分子量 |
492.6 g/mol |
IUPAC名 |
3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
CWEHWZPCDBRUNO-WLHGVMLRSA-N |
SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
263248-42-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。